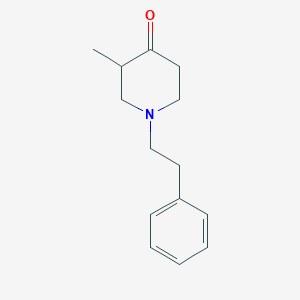

3-Methyl-1-(2-phenylethyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

The compound interacts with its targets by binding to the opiate receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in the synaptic transmission, which can lead to various physiological effects.

Biochemical Pathways

It is known that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides .

Pharmacokinetics

The compound’s molecular weight of 21731 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its physical form is a pale-yellow to yellow-brown liquid , which may affect its stability and solubility in different environments.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the most significant applications of 3-Methyl-1-(2-phenylethyl)piperidin-4-one lies in its analgesic potential. Research indicates that compounds within the piperidinyl class exhibit strong affinity for μ-opioid receptors, which are crucial for pain modulation. In particular, derivatives like fentanyl have shown that modifications to the piperidine structure can lead to enhanced analgesic potency .

Table 1: Analgesic Potency Comparison of Piperidine Derivatives

| Compound | ED50 (mg/kg) | μ-Receptor Affinity (nM) |

|---|---|---|

| Fentanyl | 0.00058 | 3.45 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation or not fully established.

Research on Fentanyl Analogues

The compound is often studied as a precursor or structural analogue in the development of new fentanyl-related substances. These analogues are designed to optimize analgesic effects while minimizing side effects and potential for abuse. The structure allows for various modifications that can enhance selectivity and potency at opioid receptors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its analogues in clinical settings:

- Study on Opioid Receptor Affinity : A study demonstrated that compounds similar to 3-Methyl-1-(2-phenylethyl)piperidin-4-one exhibit high μ-receptor selectivity, which correlates with their analgesic efficacy. This study emphasized the importance of structural modifications in enhancing pharmacological profiles .

- Development of Novel Analgesics : Research focused on synthesizing new compounds based on this piperidine derivative has led to the discovery of several potent analgesics with

Eigenschaften

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 |

Source

|

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 |

Source

|

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.